GSK-3 Inhibitor X
Overview
Description
Mechanism of Action
Mode of Action
BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .
Biochemical Pathways
The primary biochemical pathway affected by BIO-Acetoxime is the WNT signaling pathway . By inhibiting GSK-3, BIO-Acetoxime prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .
Result of Action
The inhibition of GSK-3 by BIO-Acetoxime has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BIO-Acetoxime. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .
Biochemical Analysis
Biochemical Properties
BIO-Acetoxime exhibits high selectivity for GSK-3α/β, with an IC50 value of 10 nM . It shows weak inhibitory effects on other kinases such as CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The interaction between BIO-Acetoxime and these biomolecules is primarily through binding to the ATP-binding pocket of the enzymes .
Cellular Effects
BIO-Acetoxime has been shown to have significant effects on cellular processes. By inhibiting GSK-3β, BIO-Acetoxime blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes . This influences cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
BIO-Acetoxime exerts its effects at the molecular level primarily by inhibiting GSK-3α/β . It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates . This leads to changes in gene expression and cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of BIO-Acetoxime have been observed to vary with different dosages . For instance, in zebrafish, BIO-Acetoxime at concentrations of 100 μM and 200 μM significantly reduced PTZ-induced seizures .
Metabolic Pathways
BIO-Acetoxime is involved in the WNT signaling pathway by inhibiting GSK-3β and preventing the degradation of β-catenin
Preparation Methods
Synthetic Routes and Reaction Conditions
BIO-acetoxime is synthesized through a series of chemical reactions starting from indirubin. The reaction conditions typically involve the use of bromine and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods
The industrial production of BIO-acetoxime follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BIO-acetoxime undergoes various chemical reactions, including:
Oxidation: BIO-acetoxime can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of BIO-acetoxime can lead to the formation of amine derivatives.
Substitution: The acetoxime group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various oxime, amine, and substituted derivatives of BIO-acetoxime .
Scientific Research Applications
BIO-acetoxime has a wide range of scientific research applications:
Comparison with Similar Compounds
BIO-acetoxime is compared with other GSK-3 inhibitors such as:
6-bromoindirubin-3’-oxime (BIO): Similar in structure but lacks the acetoxime group, making BIO-acetoxime more selective and potent.
Indirubin: The parent compound with less specificity towards GSK-3.
Lithium chloride: A non-specific GSK-3 inhibitor with broader effects on other cellular processes.
BIO-acetoxime stands out due to its high selectivity and potency towards GSK-3, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSYNWJCPDHLL-CJLVFECKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648024 | |
Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-85-6 | |
Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 667463-85-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.